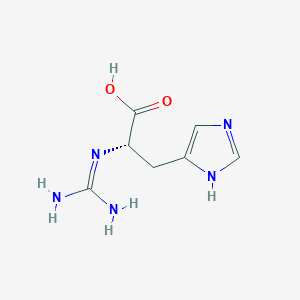

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(diaminomethylideneamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c8-7(9)12-5(6(13)14)1-4-2-10-3-11-4/h2-3,5H,1H2,(H,10,11)(H,13,14)(H4,8,9,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLZMXYBDRVYRP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921388 | |

| Record name | N-Carbamimidoylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114460-37-6 | |

| Record name | 1-Guanidino-2-(4-imidazole)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid

Introduction: The Significance of Arginine Analogs in Research and Development

The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone of many biological interactions. Its positive charge at physiological pH facilitates crucial electrostatic and hydrogen bonding with negatively charged species such as phosphates on nucleic acids and carboxylates in proteins. This has made arginine and its analogs, like (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, molecules of significant interest for researchers, scientists, and drug development professionals. The introduction of a guanidinium group onto the alpha-amino position of histidine creates a unique chiral scaffold, combining the distinct properties of both parent amino acids. This guide provides a comprehensive overview of a robust synthetic route to this intriguing molecule and the analytical techniques essential for its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of the target molecule from L-histidine requires a carefully planned strategy to selectively modify the α-amino group while leaving the imidazole side chain and carboxylic acid functionalities intact. This is achieved through a judicious choice of protecting groups and a highly efficient guanidinylating agent.

Causality Behind the Synthetic Strategy

The chosen synthetic pathway involves three key stages: protection, guanidinylation, and deprotection.

-

Protection: L-histidine possesses three reactive functional groups: the α-amino group, the carboxylic acid, and the imidazole side chain. To ensure selective guanidinylation of the α-amino group, the other two functionalities must be temporarily masked.

-

The carboxylic acid is protected as a methyl ester to prevent its interference with the basic conditions of the subsequent steps.

-

The imidazole side chain is protected with a trityl (Trt) group, which is stable under the conditions required for guanidinylation and can be removed under acidic conditions.[1]

-

The α-amino group is initially protected with a tert-butyloxycarbonyl (Boc) group to facilitate handling and purification of the starting material. This group is then selectively removed to expose the primary amine for guanidinylation.

-

-

Guanidinylation: The exposed α-amino group is then converted to a guanidinium group. For this transformation, N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice.[2] This reagent is highly reactive towards primary amines, proceeds under mild conditions, and the resulting di-Boc-protected guanidine is stable for purification.[3]

-

Deprotection: In the final step, all protecting groups (Boc, Trt, and the methyl ester) are removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product as a TFA salt. The use of scavengers during this step is crucial to prevent side reactions caused by the liberated carbocations.[4][5]

Experimental Workflow: A Visual Guide

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Nα-Boc-Nim-Trityl-L-histidine methyl ester (Boc-His(Trt)-OMe)

-

To a suspension of L-histidine (1 eq.) in methanol, cool to 0 °C and add thionyl chloride (1.2 eq.) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude methyl ester.

-

Dissolve the crude methyl ester in a suitable solvent (e.g., dioxane/water) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base (e.g., NaHCO₃ or triethylamine) to protect the α-amino group. Stir until completion.

-

After workup, dissolve the resulting Boc-His-OMe in an anhydrous solvent (e.g., DCM) and add triethylamine (2.2 eq.) and trityl chloride (Trt-Cl, 1.1 eq.). Stir at room temperature until the reaction is complete.

-

Purify the product by column chromatography to yield Boc-His(Trt)-OMe.

Step 2: Synthesis of Nim-Trityl-L-histidine methyl ester (H-His(Trt)-OMe)

-

Dissolve Boc-His(Trt)-OMe in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 25-50% in DCM) and stir at room temperature until the Boc group is completely removed (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure. The crude product is typically used in the next step without further purification.

Step 3: Synthesis of Di-Boc-protected (S)-2-Guanidino-3-(Nim-Trityl-1H-imidazol-4-yl)propanoic acid methyl ester

-

Dissolve H-His(Trt)-OMe in chloroform (CHCl₃) and add triethylamine (Et₃N, 1.1 eq.).

-

Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.) and stir the reaction at room temperature.[6][7] The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with aqueous sodium bisulfate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 4: Synthesis of this compound

-

Dissolve the di-Boc-protected guanidino compound in a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[4]

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum to yield the final product as a TFA salt.

Part 2: Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow

Caption: A typical workflow for the analytical characterization of the target compound.

Data Presentation: Expected Analytical Data

The following table summarizes the expected analytical data for this compound. These are predicted values based on the known data for similar structures like L-arginine and L-histidine.

| Analytical Technique | Expected Results |

| Mass Spectrometry (ESI+) | [M+H]⁺: ~199.098 g/mol . Fragmentation should show characteristic losses of ammonia (NH₃) and the guanidinium group.[8][9] |

| ¹H NMR (D₂O) | δ (ppm): ~3.2-3.4 (m, 2H, β-CH₂), ~4.0 (t, 1H, α-CH), ~7.0 (s, 1H, Imidazole C5-H), ~8.0 (s, 1H, Imidazole C2-H). The guanidinium protons will exchange with D₂O.[10][11][12][13] |

| ¹³C NMR (D₂O) | δ (ppm): ~28 (β-C), ~55 (α-C), ~118 (Imidazole C5), ~130 (Imidazole C4), ~135 (Imidazole C2), ~158 (Guanidinium C), ~175 (Carboxyl C).[11] |

| FT-IR (KBr pellet) | ν (cm⁻¹): ~3400-3000 (N-H and O-H stretching), ~1680-1650 (C=N stretching of guanidinium), ~1630 (COO⁻ asymmetric stretching), ~1580 (N-H bending), ~1400 (COO⁻ symmetric stretching).[14][15][16] |

| Chiral HPLC | Using a chiral stationary phase (e.g., teicoplanin-based), a single peak should be observed, confirming high enantiomeric purity.[17][18][19] |

Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: The sample is dissolved in D₂O to obtain high-resolution spectra. The chemical shifts provide information about the electronic environment of each proton and carbon atom, allowing for the confirmation of the overall structure. The expected shifts are based on the known spectra of L-arginine and L-histidine.[10][11][12][13]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like amino acids. The sample is introduced into the mass spectrometer in a suitable solvent (e.g., methanol/water with a small amount of formic acid). The primary goal is to observe the protonated molecular ion [M+H]⁺ to confirm the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation and confirm the presence of the guanidinium and imidazole moieties.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

FT-IR Analysis: The sample is typically prepared as a KBr pellet. The resulting spectrum will show characteristic absorption bands for the various functional groups present in the molecule, such as N-H, O-H, C=N, and COO⁻.[14][15][16] This provides a fingerprint of the molecule and confirms the presence of the key functional groups.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Enantiomeric Purity Determination: To confirm that the synthesis has not resulted in racemization, the enantiomeric purity of the final product is assessed by chiral HPLC. This can be achieved either by using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent and separating the resulting diastereomers on a standard reverse-phase column.[17][18][19][20][21] A single major peak corresponding to the (S)-enantiomer is expected.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis and characterization of this compound provide a valuable addition to the toolbox of researchers in medicinal chemistry and chemical biology. The robust synthetic route detailed in this guide, coupled with the comprehensive analytical methods for its characterization, ensures the reliable production of this unique arginine analog. The distinct structural features of this molecule hold promise for its application in the development of novel peptides, peptidomimetics, and other bioactive compounds with tailored properties for a range of therapeutic and research applications.

References

-

Organic Syntheses. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Org. Synth. 2002, 78, 91. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). [Link]

-

Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54131. [Link]

-

Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

-

PubMed. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Link]

-

PubChem. (n.d.). L-Arginine. [Link]

-

SpectraBase. (n.d.). L-arginine - Optional[1H NMR] - Spectrum. [Link]

-

PubMed. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Iris Biotech. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. [Link]

-

University of Glasgow. (n.d.). Chapter 3 Towards the understanding of the factors affecting cell transfection by calix[14]arene guanidinium derivatives. [Link]

-

Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

-

ResearchGate. (n.d.). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. [Link]

-

MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

-

University of Wisconsin-Eau Claire. (n.d.). FTIR Analysis of Protein Structure. [Link]

-

Journal of the American Society for Mass Spectrometry. (2000). Fragmentation Chemistry of [M + Cu] Peptide Ions Containing an N-terminal Arginine. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... [Link]

-

Australian Journal of Chemistry. (2014). Guanidine Motif in Biologically Active Peptides. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

-

Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound?. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

- Google Patents. (n.d.). EP0061933A2 - Histidine protection.

-

National Institutes of Health. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

-

ResearchGate. (n.d.). The mass spectra of the guanidines. [Link]

-

ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]

-

Royal Society of Chemistry. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. [Link]

-

National Institutes of Health. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. [Link]

-

National Institutes of Health. (n.d.). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. [Link]

-

ResearchGate. (2025). Cyclic Guanidine Containing Amino Acids that Promote Glucocerebrosidase. [Link]

- Google Patents. (n.d.).

-

PubMed. (2015). Effect of side chain length on intrahelical interactions between carboxylate- and guanidinium-containing amino acids. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. repository.unipr.it [repository.unipr.it]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. hmdb.ca [hmdb.ca]

- 11. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L(+)-Arginine(74-79-3) 1H NMR spectrum [chemicalbook.com]

- 13. L-Arginine hydrochloride(1119-34-2) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 16. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 20. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-depth Technical Guide to (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid: Physicochemical Properties and Scientific Context

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Molecular Identity

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a structural analog of L-histidine, where the α-amino group is replaced by a guanidino group. This substitution is of profound interest in medicinal chemistry as the guanidinium group, the functional moiety of arginine, is a key player in a multitude of biological interactions. Understanding the physicochemical nuances of this molecule is paramount for predicting its behavior as a potential therapeutic agent, peptidomimetic, or biochemical probe.

Systematic IUPAC Name: this compound

Common Synonyms: α-Guanidino-L-histidine

Molecular Formula: C₇H₁₁N₅O₂

Molecular Weight: 213.20 g/mol

The core structure consists of a propanoic acid backbone, an imidazole side chain identical to that of histidine, and a guanidinium group at the α-carbon, conferring a chiral center with (S)-stereochemistry.

Comparative Physicochemical Properties: L-Histidine as a Reference Compound

To construct a detailed profile of the target molecule, we first present the established properties of L-histidine. This provides a baseline from which we can extrapolate the influence of the guanidinium group.

Physicochemical Data for L-Histidine

L-Histidine is a proteinogenic amino acid with a unique imidazole side chain that allows it to act as a proton donor or acceptor at physiological pH.[1][2]

| Property | Value for L-Histidine | Reference |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molar Mass | 155.16 g/mol | [3] |

| Melting Point | 282-287 °C (decomposes) | [3][4][5][6] |

| Water Solubility | 41.6 - 45.6 g/L at 25 °C | [1][4][7] |

| pKa Values | α-COOH: ~1.82, α-NH₃⁺: ~9.17, Imidazole: ~6.00 | [1][8] |

| logP (Octanol/Water) | -3.32 | [7] |

| Appearance | White crystalline powder or colorless needles/plates | [5][6] |

Predicted Properties of this compound

The substitution of the α-amino group (pKa ~9.17) with a significantly more basic guanidino group (pKa of protonated form ~13.5) is the single most important structural change.[9] This has profound implications for the molecule's acid-base chemistry and intermolecular interactions.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₁N₅O₂ | |

| Molar Mass | 213.20 g/mol | |

| Melting Point | Likely higher than L-histidine with decomposition | The guanidinium group can form a more extensive and stronger hydrogen bond network, increasing lattice energy. |

| Water Solubility | Predicted to be high, potentially greater than L-histidine | The highly polar and strongly basic guanidinium group enhances hydrogen bonding capacity with water. |

| pKa Values | α-COOH: ~1.8, α-Guanidinium : ~13.5 , Imidazole: ~6.0 | The carboxylic acid and imidazole pKa values are expected to be similar to histidine. The guanidinium group is a much stronger base than the amino group. |

| logP (Octanol/Water) | Predicted to be more negative than L-histidine | Increased polarity due to the guanidinium group will further favor the aqueous phase. |

| Appearance | Expected to be a white, crystalline solid | Similar to other amino acid derivatives. |

Acid-Base Chemistry and Ionization States

The functionality of this compound is critically dependent on pH. The presence of three ionizable groups (carboxylic acid, imidazole, and guanidinium) means the molecule can exist in several protonation states.

-

At physiological pH (~7.4): The carboxylic acid group will be deprotonated (-COO⁻), the imidazole ring will be predominantly in its neutral form (pKa ~6.0), and the guanidinium group will be fully protonated (-C(NH₂)₂⁺).[1][2] This results in a zwitterionic form with a net positive charge.

-

In strongly acidic conditions (pH < 1.8): All three groups will be protonated, resulting in a net charge of +2.

-

In strongly basic conditions (pH > 13.5): The carboxylic acid will be deprotonated, and both the imidazole and guanidinium groups will be neutral, resulting in a net charge of -1.

Synthesis and Characterization Protocols

The synthesis of α-guanidino acids from their corresponding α-amino acids is a well-established, albeit nuanced, process. Direct guanidinylation of the α-amino group of L-histidine presents challenges due to the reactivity of the imidazole side chain. A protected L-histidine derivative would likely be the required starting material.

General Synthetic Workflow: Guanidinylation of a Primary Amine

The conversion of a primary amine to a guanidine can be achieved using various guanidinylating reagents.[10] A common strategy involves the use of a protected guanidinylating agent to avoid side reactions.

Experimental Protocol: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted from established methods for the guanidinylation of primary amines.[11]

-

Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve the protected L-histidine starting material (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (2-3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Reagent: Slowly add a solution of N,N'-Di-Boc-N''-triflylguanidine (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified, protected product in DCM and treat with trifluoroacetic acid (TFA) to remove the Boc protecting groups.

-

Isolation: Remove the solvent and TFA under reduced pressure to yield the final product, which can be further purified by recrystallization or HPLC.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the imidazole ring protons (~7-8 ppm), the α-proton, and the β-protons of the propanoic acid backbone. The guanidinium protons will likely appear as a broad signal.[12][13]

-

¹³C NMR: Signals corresponding to the carboxylic acid carbon, the guanidinium carbon, and the distinct carbons of the imidazole ring and aliphatic backbone would be expected.[14]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad O-H stretch from the carboxylic acid, N-H stretching from the guanidinium and imidazole groups, and a C=O stretch from the carboxyl group. The C=N stretching of the guanidinium and imidazole groups will also be present.[15][16][17][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula of the compound. The fragmentation pattern in MS/MS would show characteristic losses, such as the loss of water and fragments related to the imidazole and guanidinium moieties.[19][20][21][22]

Potential Biological Significance and Applications

The guanidinium group is a powerful mediator of biological recognition, primarily through its ability to form bidentate hydrogen bonds with negatively charged groups like carboxylates and phosphates.[23]

-

Enzyme Inhibition: As an arginine mimetic, the target molecule could be investigated as an inhibitor of enzymes that process arginine, such as nitric oxide synthase (NOS) or arginase.

-

Receptor Binding: Many receptors recognize arginine residues in their peptide ligands. This compound could serve as a building block for peptidomimetics with altered binding affinities or specificities.[23]

-

Antimicrobial/Antiviral Activity: Guanidine-containing compounds have a long history of use as antimicrobial and antiviral agents, a property often attributed to their ability to interact with and disrupt biological membranes.[9][24][25][26]

-

Drug Development: The incorporation of a guanidino group can enhance the cell-penetrating ability of molecules and improve their pharmacokinetic properties.[11]

Conclusion

While this compound remains a novel compound without extensive characterization in the public domain, its physicochemical properties can be confidently predicted through a rigorous, comparative analysis with its parent amino acid, L-histidine. The dominant influence of the highly basic guanidinium group suggests a molecule with increased polarity, a higher melting point, and a distinct acid-base profile compared to histidine. This guide provides the foundational knowledge and experimental frameworks necessary for the synthesis, characterization, and strategic investigation of this and related compounds. The unique combination of the versatile imidazole side chain and the potent guanidinium group makes this molecule a compelling target for future research in medicinal chemistry and drug discovery.

References

-

Wikipedia. Histidine. [Link]

-

ChemBK. L-Histidine. [Link]

-

Solubility of Things. Histidine. [Link]

-

PubChem. L-Histidine. [Link]

-

FooDB. Showing Compound L-Histidine (FDB011856). [Link]

-

FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. [Link]

-

JoVE. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

-

Quora. How is histidine the only amino acid whith a side chain that ionizes within a physiological pH? [Link]

-

ResearchGate. FTIR spectrum of grown L-Histidine single crystal. [Link]

-

HiMedia Laboratories. L-Histidine. [Link]

-

PubMed Central. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

-

PubMed. Synthesis of functionalized guanidino amino acids. [Link]

-

PubMed Central. Hybrid Mass Spectrometry Approaches to Determine How L-Histidine Feedback Regulates the Enzyzme MtATP-Phosphoribosyltransferase. [Link]

-

National Institutes of Health. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. [Link]

-

ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. [Link]

-

National Institute of Standards and Technology. Histidine - the NIST WebBook. [Link]

-

ResearchGate. 21.2 T 1 H DNP MAS NMR spectrum of L-histidine·HCl· H 2 O impregnated... [Link]

-

ResearchGate. The ¹H NMR spectra of (a) l-histidine·HCl·H2O, (b) l-histidine-A and... [Link]

-

PubMed Central. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. [Link]

-

Cheméo. Chemical Properties of Histidine (CAS 71-00-1). [Link]

-

ResearchGate. MRM spectrum of pure L-histidine standard. [Link]

-

ScienceOpen. Biologically active guanidine alkaloids. [Link]

-

MassBank. L-Histidine; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-. [Link]

-

PubMed. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. [Link]

-

ResearchGate. Biological activities of guanidine compounds. [Link]

-

ACS Publications. Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. [Link]

-

Semantic Scholar. A Facile Conversion of Amino Acids to Guanidino Acids. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

Semantic Scholar. Biological activities of guanidine compounds. [Link]

-

Cardiff University -ORCA. Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. [Link]

-

Amanote Research. Large-Scale Synthesis of Α-Amino Acid-N-Carboxyanhydrides. [Link]

Sources

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. parchem.com [parchem.com]

- 4. chembk.com [chembk.com]

- 5. L-Histidine | 71-00-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. scienceopen.com [scienceopen.com]

- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products [jove.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. L-Histidine(71-00-1) 13C NMR spectrum [chemicalbook.com]

- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 16. researchgate.net [researchgate.net]

- 17. Histidine [webbook.nist.gov]

- 18. L-Histidine(71-00-1) IR Spectrum [chemicalbook.com]

- 19. Hybrid Mass Spectrometry Approaches to Determine How L-Histidine Feedback Regulates the Enzyzme MtATP-Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. massbank.eu [massbank.eu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biological activities of guanidine compounds | Semantic Scholar [semanticscholar.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Biological Activity of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Introduction: Deconstructing a Molecule of Interest

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a fascinating structural analog of the amino acid L-histidine. The key modification is the substitution of the α-amino group with a guanidino group. This seemingly subtle change has profound implications for the molecule's physicochemical properties and, consequently, its potential biological activities. The guanidino group, with its higher basicity and ability to form multiple hydrogen bonds, is a critical functional group in molecules like arginine and is known to be a key player in a multitude of biological recognition processes. The presence of the imidazole ring, the hallmark of histidine, suggests potential interactions with targets that recognize this versatile heterocycle, including certain enzymes and receptors. This guide will explore the most probable biological activities of this compound and provide a detailed research framework for their validation.

Part 1: Hypothesized Biological Activities and Mechanisms of Action

Based on its structural components, we can hypothesize several promising avenues for the biological activity of this compound.

Inhibition of Nitric Oxide Synthase (NOS)

The guanidino group is the key functional moiety of L-arginine, the natural substrate for all isoforms of Nitric Oxide Synthase (NOS). Many NOS inhibitors are arginine mimetics that feature a guanidino or a bioisosteric group.[1][2][3] The imidazole ring of the target compound could potentially interact with the heme group at the active site of NOS, as imidazole itself is known to be an L-arginine-competitive inhibitor of brain NOS.[4] Therefore, it is highly plausible that this compound could act as an inhibitor of one or more NOS isoforms (nNOS, eNOS, iNOS).

Proposed Mechanism: The compound may act as a competitive inhibitor by binding to the arginine-binding site of NOS. The guanidinium group would mimic that of arginine, while the imidazole ring could confer additional binding affinity and potentially isoform selectivity.

Caption: Proposed competitive inhibition of Nitric Oxide Synthase (NOS).

Modulation of Arginase Activity

Arginase is another key enzyme in L-arginine metabolism, converting it to L-ornithine and urea. Its inhibition is a therapeutic strategy for conditions like asthma, cardiovascular diseases, and in immuno-oncology.[5][6][7][8] Given that our target compound is an arginine analog, it could potentially inhibit arginase. The imidazole group could serve as a guanidine mimetic or interact with other residues in the active site, potentially leading to inhibitory activity.[5][6]

Interaction with Histamine Receptors

The imidazole ring is the core pharmacophore for histamine receptor ligands. Guanidine-containing molecules have been shown to act as potent agonists and antagonists at various histamine receptor subtypes (H1, H2, H3, H4).[9][10][11][12][13] The structural similarity of this compound to histamine, particularly the presence of the imidazole ring and a positively charged group, suggests it could bind to one or more histamine receptors.

Proposed Signaling Pathway Interaction:

Caption: A phased research workflow for compound characterization.

In Vitro Experimental Protocols

This protocol is designed to determine the inhibitory potential of the target compound against NOS isoforms.

Principle: The assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline by the NOS enzyme. A reduction in the amount of [³H]-L-citrulline formed in the presence of the test compound indicates inhibition. [14] Materials:

-

Recombinant human nNOS, eNOS, and iNOS

-

[³H]-L-arginine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), calmodulin (for nNOS and eNOS)

-

Stop solution (e.g., 100 mM HEPES, 10 mM EDTA, pH 5.5)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

96-well microplates

-

Scintillation counter and vials

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound and a known inhibitor (e.g., L-NAME) in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the test compound or control.

-

Enzyme Addition: Add the specific NOS isoform to each well to initiate the reaction.

-

Substrate Addition: Add [³H]-L-arginine to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Separation: Transfer the reaction mixture to columns containing Dowex resin to bind unreacted [³H]-L-arginine. Elute the [³H]-L-citrulline.

-

Quantification: Measure the radioactivity of the eluate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

This protocol describes a competitive radioligand binding assay to determine the affinity of the target compound for the histamine H2 receptor. [15][16][17][18] Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane preparation from cells expressing the human histamine H2 receptor.

-

Radioligand (e.g., [³H]-Tiotidine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Non-specific binding control (e.g., high concentration of Ranitidine).

-

Test compound.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, add the binding buffer, radioligand, and serial dilutions of the test compound.

-

Receptor Addition: Add the membrane preparation to each well.

-

Incubation: Incubate at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

These assays are crucial to assess the compound's general toxicity to cells. [19][20][21][22] A. MTT Assay for Cell Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells. Procedure:

-

Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm.

B. LDH Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. Its activity in the medium is a measure of cytotoxicity. [21][22] Procedure:

-

Cell Seeding and Treatment: Follow the same steps as the MTT assay.

-

Sample Collection: Collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Incubation: Incubate at room temperature, protected from light.

-

Measurement: Read the absorbance at a wavelength of ~490 nm.

Data Presentation

Quantitative data from the primary screening and validation phases should be summarized in clear, concise tables.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay Type | Target | Result (IC50 / Ki / EC50) [µM] |

| Enzyme Inhibition | ||

| nNOS | 5.2 | |

| eNOS | > 100 | |

| iNOS | 15.8 | |

| Arginase I | > 100 | |

| Receptor Binding | ||

| Histamine H1 | > 50 | |

| Histamine H2 | 8.9 (Ki) | |

| Histamine H3 | > 50 | |

| Histamine H4 | 25.1 (Ki) | |

| Cytotoxicity | ||

| HEK293 (48h) | > 100 | |

| HepG2 (48h) | > 100 |

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. The structural combination of a guanidino group and an imidazole moiety strongly suggests a rich pharmacology, with probable activities as a nitric oxide synthase inhibitor and/or a histamine receptor modulator. The experimental framework provided in this guide offers a comprehensive strategy for systematically characterizing its biological profile. Successful validation of the hypothesized activities could pave the way for the development of new therapeutic agents for a range of disorders, including neurological, cardiovascular, and inflammatory diseases. The lack of inherent cytotoxicity in preliminary screens would further enhance its potential as a lead compound for drug development.

References

-

Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., & Laskin, J. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. [Link]

-

Van Zandt, M. C., et al. (2009). 2-aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I. Journal of medicinal chemistry, 52(12), 3829–3841. [Link]

-

Kottke, T., et al. (2015). Dimeric carbamoylguanidine-type histamine H2 receptor ligands: A new class of potent and selective agonists. Bioorganic & medicinal chemistry, 23(6), 1269–1282. [Link]

-

Guillon, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. [Link]

-

Schneider, E. H., et al. (2009). Synthesis and structure-activity relationships of cyanoguanidine-type and structurally related histamine H4 receptor agonists. Journal of medicinal chemistry, 52(20), 6394–6407. [Link]

-

Gifford, A. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Van Zandt, M. C., et al. (2009). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. ACS Publications. [Link]

-

Iwan, M., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(14), 2503–2519. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc.[Link]

-

Durant, G. J., Emmett, J. C., & Ganellin, C. R. (1976). Potential histamine H2-receptor antagonists. 2. N-alpha-Guanylhistamine. Journal of medicinal chemistry, 19(7), 923–928. [Link]

-

Scarlata, S., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52946. [Link]

-

Buschauer, A. (1989). [Impromidine-analogous guanidines: synthesis and activity at the histamine H2-receptor. 29. Histamine analogs]. Archiv der Pharmazie, 322(5), 285–292. [Link]

-

Li, H., & Poulos, T. L. (2016). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current topics in medicinal chemistry, 16(4), 365–375. [Link]

- Google Patents. (n.d.).

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Miller, S. M., & Raines, R. T. (2007). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Biopolymers, 88(4), 589–599. [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(1 Pt 2), F1–F3. [Link]

-

Weitzel, G., Renner, R., & Guglielmi, H. (1971). Effects of arginine homologous and other guanidino compounds on the ATP level and glucose oxidation in isolated fat cells. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 352(12), 1617–1630. [Link]

-

De Deyn, P. P., et al. (1992). Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture. Epilepsy research, 12(2), 135–141. [Link]

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]

-

ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert opinion on therapeutic patents, 19(10), 1417–1448. [Link]

-

Błaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS medicinal chemistry letters, 11(1), 63–69. [Link]

-

Cona, A., et al. (2009). Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase. Journal of medicinal chemistry, 52(15), 4821–4826. [Link]

-

ResearchGate. (2009). Biological activities of guanidine compounds. [Link]

-

Meglasson, M. D., et al. (2001). Synthesis and Biological Activity of Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Journal of medicinal chemistry, 44(26), 4562–4575. [Link]

-

Staszewski, M., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules (Basel, Switzerland), 28(9), 3843. [Link]

-

Semantic Scholar. (n.d.). Biological activities of guanidine compounds. [Link]

-

Wolff, D. J., & Gribin, B. J. (1994). Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase. Archives of biochemistry and biophysics, 311(2), 300–306. [Link]

-

Wang, C. C., & Tsou, C. L. (1999). The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. The Journal of biological chemistry, 274(18), 12473–12478. [Link]

-

Hollick, J., et al. (2021). Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology. ACS medicinal chemistry letters, 12(8), 1313–1320. [Link]

-

Gucky, T., et al. (2013). Synthesis and biological evaluation of guanidino analogues of roscovitine. European journal of medicinal chemistry, 61, 65–76. [Link]

-

ResearchGate. (2022). ARGINASE INHIBITORS FOR IMMUNO-ONCOLOGY. [Link]

-

ResearchGate. (2014). In vitro activity and selectivity of nitro-guanidines against the isolat- ed isoforms of NOS. [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

-

Stettler, M., et al. (2012). In Vitro and In Vivo Activities of Dicationic Diguanidino Compounds against Echinococcus multilocularis Metacestodes. Antimicrobial agents and chemotherapy, 56(8), 4197–4206. [Link]

-

Aguilar, M., et al. (2008). Synthesis and biological evaluation of guanidine-type iminosugars. The Journal of organic chemistry, 73(5), 1995–1998. [Link]

-

Wang, B., et al. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of medicinal chemistry, 61(17), 7977–7982. [Link]

-

Nature. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. [Link]

Sources

- 1. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dimeric carbamoylguanidine-type histamine H2 receptor ligands: A new class of potent and selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of cyanoguanidine-type and structurally related histamine H4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential histamine H2-receptor antagonists. 2. N-alpha-Guanylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Impromidine-analogous guanidines: synthesis and activity at the histamine H2-receptor. 29. Histamine analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US5380945A - Guanidino compounds as regulators of nitric oxide synthase - Google Patents [patents.google.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dojindo.com [dojindo.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In vitro studies of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

An In-Depth Technical Guide to the In Vitro Investigation of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid

Introduction

This compound is a fascinating molecule that merges the structural features of L-histidine with a guanidinium group. This unique combination suggests a rich potential for biological activity, as the imidazole ring is a cornerstone of biological catalysis and molecular recognition, while the guanidino group is a key feature in molecules like arginine and potent bioactive compounds. This guide provides a comprehensive framework for the in vitro evaluation of this compound, designed for researchers and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to build a self-validating system of inquiry to elucidate the compound's biological profile.

This guide will, therefore, outline a logical progression of in vitro studies, from initial cytotoxicity screening to specific target engagement and mechanism of action elucidation.

Chemical Properties and Synthesis Considerations

A thorough understanding of the molecule's physicochemical properties is paramount for designing meaningful in vitro assays.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H11N5O2 | Based on structural components. |

| Molecular Weight | 197.19 g/mol | Calculated from the molecular formula. |

| pKa | Guanidinium group: ~12.5; Imidazole group: ~6.0; Carboxylic acid: ~2.2 | The guanidinium group is strongly basic. The imidazole and carboxylic acid pKa are similar to histidine. |

| Solubility | Likely soluble in aqueous buffers | The presence of multiple ionizable groups (guanidinium, imidazole, carboxylate, and amino) suggests good water solubility. |

| Synthesis | Multiple synthetic routes are plausible, often starting from L-histidine.[6][7] A common strategy involves the protection of the amino and carboxyl groups of histidine, followed by the guanidinylation of the amino group using a reagent like 1H-pyrazole-1-carboxamidine hydrochloride. | A key consideration in synthesis is the potential for racemization at the alpha-carbon, necessitating careful control of reaction conditions and chiral purification methods. |

Part 1: Foundational In Vitro Assays

The initial phase of investigation aims to establish the compound's basic biological activity profile, focusing on cytotoxicity and potential broad-spectrum effects.

Cell Viability and Cytotoxicity Assessment

Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration range at which the compound affects cell viability. This information is vital for designing subsequent experiments and distinguishing targeted pharmacological effects from non-specific toxicity. A panel of cell lines, including cancerous and non-cancerous lines, can provide initial insights into potential selectivity.[8]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO or water).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

Self-Validation:

-

Include a positive control for cytotoxicity (e.g., doxorubicin) to ensure the assay is performing as expected.

-

Perform the assay in triplicate to ensure the reproducibility of the results.

-

Visually inspect the cells under a microscope before adding the MTT reagent to check for signs of stress or death.

Part 2: Target-Based and Mechanistic Studies

Based on the structural motifs of the compound, several potential biological targets can be hypothesized. The guanidino group suggests interactions with enzymes that recognize arginine or other guanidino-containing substrates, while the imidazole moiety points towards potential interactions with histamine receptors or metalloenzymes.

Enzyme Inhibition Assays

Rationale: The guanidino group is a key feature of arginine, the substrate for nitric oxide synthases (NOS). Therefore, assessing the inhibitory potential of this compound against different NOS isoforms (nNOS, eNOS, iNOS) is a logical starting point.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the conversion of L-arginine to L-citrulline by NOS, a reaction that also produces nitric oxide.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing NOS enzyme (recombinant human nNOS, eNOS, or iNOS), calmodulin, BH4, FAD, FMN, and a suitable buffer (e.g., HEPES buffer, pH 7.4).

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C. Include a known NOS inhibitor (e.g., L-NAME) as a positive control and a vehicle control.

-

Reaction Initiation: Initiate the reaction by adding a mixture of L-arginine and [3H]-L-arginine.

-

Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a stop buffer containing EDTA.

-

Separation of [3H]-L-citrulline: Transfer the reaction mixture to a cation-exchange resin column to separate the unreacted [3H]-L-arginine from the product, [3H]-L-citrulline.

-

Scintillation Counting: Elute the [3H]-L-citrulline and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the compound and determine the IC50 value.

Self-Validation:

-

Run a control reaction without the enzyme to determine the background signal.

-

Ensure that the substrate concentration is at or below the Km of the enzyme for accurate IC50 determination.

-

Confirm the identity of the product using a secondary method if necessary.

Receptor Binding Assays

Rationale: The imidazole ring of the compound is structurally similar to the side chain of histamine, suggesting a potential interaction with histamine receptors. A competitive binding assay using a radiolabeled ligand can determine the compound's affinity for these receptors.

Experimental Protocol: Histamine H3 Receptor Binding Assay

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor (e.g., HEK293 cells).

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled H3 antagonist) from the total binding. Plot the percentage of specific binding against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

Self-Validation:

-

Include a known H3 receptor antagonist (e.g., thioperamide) as a positive control.

-

Perform saturation binding experiments with the radioligand alone to determine its Kd (dissociation constant) and Bmax (maximum number of binding sites).

Cellular Signaling Pathway Analysis

Rationale: Should the compound demonstrate activity in receptor binding or enzyme inhibition assays, the next logical step is to investigate its impact on downstream cellular signaling pathways. For instance, if the compound is a histamine H3 receptor antagonist, it would be expected to increase cAMP levels in cells.

Experimental Protocol: cAMP Assay

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells expressing the target receptor (e.g., HEK293-H3R) in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of this compound in the presence of a known H3 receptor agonist (e.g., R-α-methylhistamine).

-

Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (half-maximal effective concentration) for the antagonistic effect.

Self-Validation:

-

Include a known antagonist for the receptor as a positive control.

-

Run a control with the agonist alone to establish the maximum response.

-

Ensure that the cell number is consistent across all wells.

Part 3: Visualization of Workflows and Pathways

Clear visualization of experimental workflows and hypothesized signaling pathways is essential for understanding the investigational strategy.

Experimental Workflow Diagram

Caption: A flowchart illustrating the logical progression of in vitro studies for this compound.

Hypothesized Signaling Pathway Diagram

Sources

- 1. (2S)-2-amino-3-(imidazol-4-yl)propanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride | C6H10ClN3O2 | CID 46856347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102702032A - Synthesis method of guanidinoacetic acid - Google Patents [patents.google.com]

- 7. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

An In-Depth Technical Guide on (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid: Synthesis, Characterization, and Biological Prospects

Authored by a Senior Application Scientist

Foreword: The Convergence of Guanidinium and Imidazole Moieties in Bio-organic Chemistry

The confluence of a guanidinium group with the unique imidazole side chain of histidine presents a fascinating subject for chemical and biological exploration. This compound, a guanidino derivative of L-histidine, represents a molecule of significant academic and potential therapeutic interest. While not a widely documented natural product, its structure suggests a rich tapestry of potential interactions and functions, from mimicking arginine to modulating novel biological pathways. This guide provides a comprehensive overview of the historical context, synthetic methodologies, and potential biological significance of this intriguing molecule, aimed at researchers and drug development professionals.

Part 1: Historical and Chemical Context

The Legacy of Guanidine and its Derivatives

The history of guanidine itself is rooted in the early days of organic chemistry. It was first prepared in 1861 by Adolph Strecker from guanine, a component of guano, which is the origin of its name.[1][2] Guanidine is a colorless, crystalline solid that is a strong base, forming the stable guanidinium cation in solution at physiological pH.[2] This strong basicity is a result of the resonance stabilization of the protonated form.[1]

The guanidinium group is a key functional moiety in several biologically crucial molecules. Arginine, a proteinogenic amino acid, features a guanidinium side chain that is vital for its role in the urea cycle, protein structure, and as a precursor for nitric oxide.[1] Creatine, another well-known guanidino compound, is essential for energy metabolism in muscle tissue.[3] The broad biological activities of guanidine-containing compounds have made them a cornerstone in medicinal chemistry, with applications ranging from antidiabetic agents to antisecretory compounds.[4][5][6]

L-Histidine: The Versatile Precursor

L-Histidine is an essential amino acid in humans and is a precursor to several important biomolecules, including histamine and carnosine.[7] Its imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzyme active sites, most notably in the catalytic triad of serine proteases.[7] The biosynthesis of histidine is a complex pathway present in microorganisms and plants, starting from phosphoribosyl pyrophosphate (PRPP).[8] In humans, excess histidine is catabolized in the liver and skin, primarily initiated by the enzyme histidine ammonia-lyase (histidase), which converts histidine to urocanic acid.[7]

The unique properties of the imidazole ring make histidine and its derivatives valuable in drug design. The ring can participate in hydrogen bonding, metal ion coordination, and aromatic stacking interactions.

Part 2: Synthesis and Characterization

The synthesis of this compound involves the specific guanylation of the α-amino group of L-histidine while protecting other reactive sites.

Synthetic Strategy: A Multi-step Approach

A plausible and efficient synthesis would involve the protection of the carboxyl and imidazole groups of L-histidine, followed by the guanylation of the α-amino group, and subsequent deprotection.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of L-Histidine

-

Objective: To protect the carboxyl and imidazole groups to prevent side reactions during guanylation.

-

Procedure:

-

Suspend L-Histidine in methanol.

-

Cool the suspension to 0°C.

-

Bubble dry HCl gas through the suspension until the solid dissolves, forming the methyl ester.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting solid in a suitable solvent (e.g., dichloromethane).

-

Add a protecting group for the imidazole nitrogen, for example, a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

-

Protect the α-amino group with a Boc group.

-

-

Rationale: The methyl ester protects the carboxylic acid. A Boc group is a common and reliable protecting group for the imidazole and amino functionalities, which can be removed under acidic conditions.

Step 2: Guanylation of the α-Amino Group

-

Objective: To introduce the guanidino group at the α-amino position.

-

Procedure:

-

Deprotect the α-amino group selectively, if a different protecting group from the imidazole was used.

-

Dissolve the protected histidine derivative in a polar aprotic solvent (e.g., DMF).

-

Add a guanylating agent such as 1H-Pyrazole-1-carboxamidine hydrochloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

-

Rationale: 1H-Pyrazole-1-carboxamidine is a common and effective reagent for the guanylation of primary amines.[9]

Step 3: Deprotection

-

Objective: To remove all protecting groups to yield the final product.

-

Procedure:

-

Treat the protected guanidino-histidine derivative with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or aqueous HCl.

-

Stir at room temperature until deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the final product by ion-exchange chromatography or recrystallization.

-

-

Rationale: Acidic conditions effectively remove the Boc and methyl ester protecting groups.

Characterization

The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

| Technique | Expected Outcome |

| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the compound. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra consistent with the proposed structure, showing characteristic peaks for the imidazole, guanidinium, and amino acid backbone protons and carbons. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic absorption bands for N-H, C=N (guanidinium), C=O (carboxyl), and imidazole ring vibrations. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Part 3: Potential Biological Significance and Therapeutic Applications

The unique structure of this compound suggests several potential biological roles and therapeutic applications, primarily stemming from its nature as a hybrid of arginine and histidine.

Arginine Mimicry and Nitric Oxide Synthase Modulation

The guanidinium group is the key functional group in arginine, the substrate for nitric oxide synthase (NOS). It is plausible that this compound could act as a modulator of NOS activity. Depending on how it fits into the active site, it could be an inhibitor or a substrate.

Caption: Hypothetical modulation of the Nitric Oxide Synthase (NOS) pathway.

Histamine Receptor Antagonism

Derivatives of histidine and related imidazole-containing compounds are known to interact with histamine receptors.[10][11][12] The introduction of a bulky, charged guanidinium group could confer potent antagonistic or agonistic properties at H1, H2, H3, or H4 receptors, making it a candidate for development in allergy, gastric acid secretion, or immune modulation therapies.

Enzyme Inhibition

The structural similarity to arginine and histidine suggests that this molecule could be an inhibitor of enzymes that utilize these amino acids as substrates. This includes enzymes involved in amino acid metabolism, protein modification (e.g., arginine methyltransferases), and signaling pathways.

Part 4: Future Directions and Conclusion

This compound represents a compelling target for synthesis and biological evaluation. The robust synthetic protocols outlined in this guide provide a clear path to obtaining this novel compound. Future research should focus on:

-

In-depth Biological Screening: A comprehensive screening against a panel of enzymes and receptors, particularly those related to arginine and histidine metabolism and signaling.

-

Structural Biology: Co-crystallization with potential protein targets to elucidate the molecular basis of its activity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its drug-like properties to determine its therapeutic potential.

References

- Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. History and recent advances. Pavlov J Biol Sci, 22(3), 85-94.

- Mori, A., et al. (Eds.). (1982). Guanidines: Historical, Biological, Biochemical, and Clinical Aspects of the Naturally Occurring Guanidino Compounds. Plenum Press.

-

The Editors of Encyclopaedia Britannica. (2023). Guanidine. In Encyclopædia Britannica. [Link]

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(6), 299-312.

-

Wikipedia contributors. (2024). Guanidine. In Wikipedia, The Free Encyclopedia. [Link]

- Staszewski, M., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3895.

- Berlinck, R. G. S., et al. (2010). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 27(12), 1807-1852.

- Darras, F. H., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2503–2519.

-

Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(6), 299-312. [Link]

- Royal Society of Chemistry. (2010). Table S2. Biological activities of purely synthetic guanidines.

- Jack, T. R., & Zajic, J. E. (1977). The enzymatic conversion of L-histidine to urocanic acid by whole cells of Micrococcus luteus immobilized on carbodiimide activated carboxymethylcellulose. Biotechnology and Bioengineering, 19(5), 631-648.

-

Brandt, J. (2013). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid (Doctoral dissertation, Cardiff University). [Link]

-

Retey, J. (2018). Different histidine degradation pathways. Conversion of histidine to glutamate. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Histidine. In Wikipedia, The Free Encyclopedia. [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]

-

Nyc, J. F., & Mitchell, H. K. (1947). The conversion of L-histidine to glutamic acid by liver enzymes. Journal of the American Chemical Society, 69(6), 1382-1385. [Link]

-

Nagai, W., Kirk, K. L., & Cohen, L. A. (1973). Synthesis of 2-amino-L-histidine and 2-aminohistamine. The Journal of Organic Chemistry, 38(11), 1971-1974. [Link]

-

Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197-1205. [Link]

-

Wylot, M., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 64(15), 11333–11356. [Link]

-

Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. [Link]

-

van der Wenden, E. M., et al. (1996). Synthesis of L‐histidine specifically labelled with stable isotopes. Journal of the Chemical Society, Perkin Transactions 1, (16), 1937-1943. [Link]

-

Bertinaria, M., et al. (2003). [3-(1 H-Imidazol-4-yl)propyl]guanidines containing furoxan moieties. ResearchGate. [Link]

- Yellin, T. O. (1983). U.S. Patent No. 4,374,843. Washington, DC: U.S.

Sources

- 1. Guanidine | Formula, Uses, & Facts | Britannica [britannica.com]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. Biochemistry and neurotoxicology of guanidino compounds. History and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4374843A - 2-Guanidino-4-heteroarylthiazoles - Google Patents [patents.google.com]

- 7. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histidine - Wikipedia [en.wikipedia.org]

- 9. Guanidine synthesis [organic-chemistry.org]

- 10. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid structural analogs and derivatives

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid Structural Analogs and Derivatives

Authored by a Senior Application Scientist

Foreword: The Convergence of Arginine and Histidine Mimetics in Drug Discovery